molecular formula C17H17ClN2O3S B4186376 N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B4186376
M. Wt: 364.8 g/mol
InChI Key: MGZSGSPNZKDBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as NSC 710464, is a chemical compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to further explore its potential as a therapeutic agent.

Mechanism of Action

N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 acts as a selective inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to a decrease in cell proliferation and survival, ultimately resulting in reduced tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 has been shown to have a potent inhibitory effect on CK2 activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 is its selectivity for CK2, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. Additionally, its low toxicity profile makes it a safer alternative to other CK2 inhibitors that have been studied. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in cancer treatment.

Future Directions

Further research is needed to fully understand the potential of N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 as a therapeutic agent for cancer. One direction for future studies could be to explore the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, more research is needed to optimize the synthesis and formulation of N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.

Scientific Research Applications

N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 has been studied for its potential use in cancer treatment, specifically as an inhibitor of the protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer, and its activity is associated with increased cell proliferation and survival. Inhibition of CK2 has been shown to reduce tumor growth in preclinical models, making it an attractive target for cancer therapy.

properties

IUPAC Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-3-10-19-17(21)13-8-9-14(18)16(11-13)24(22,23)20-15-7-5-4-6-12(15)2/h3-9,11,20H,1,10H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZSGSPNZKDBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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